molecular formula C17H18N4O3 B7150904 N-[(2-ethoxypyridin-3-yl)methyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide

N-[(2-ethoxypyridin-3-yl)methyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide

Cat. No.: B7150904
M. Wt: 326.35 g/mol
InChI Key: RBMCZIUCAAVYKU-UHFFFAOYSA-N
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Description

N-[(2-ethoxypyridin-3-yl)methyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole core, which is known for its biological activity, and a pyridine moiety, which can enhance its chemical reactivity and binding properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ethoxypyridin-3-yl)methyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Pyridine Moiety: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the benzimidazole core.

    Ethoxylation: The ethoxy group is introduced via an etherification reaction, typically using an alcohol and a strong acid catalyst.

    Final Coupling: The final step involves coupling the pyridine and benzimidazole intermediates under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-ethoxypyridin-3-yl)methyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenated reagents (e.g., bromine or chlorine) in the presence of a catalyst like iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction could produce benzimidazole amines.

Scientific Research Applications

N-[(2-ethoxypyridin-3-yl)methyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2-ethoxypyridin-3-yl)methyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions are facilitated by the compound’s unique chemical structure, which allows it to form stable complexes with its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-ethoxypyridin-3-yl)methyl]-N’-[2-(propan-2-yl)phenyl]ethanediamide
  • N-(2-ethoxyphenyl)-N’-[(2-ethoxypyridin-3-yl)methyl]propanediamide

Uniqueness

N-[(2-ethoxypyridin-3-yl)methyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide stands out due to its combination of a benzimidazole core and a pyridine moiety, which imparts unique chemical and biological properties. This combination enhances its reactivity and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(2-ethoxypyridin-3-yl)methyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-3-24-16-12(5-4-8-18-16)10-19-15(22)11-6-7-13-14(9-11)21(2)17(23)20-13/h4-9H,3,10H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMCZIUCAAVYKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)CNC(=O)C2=CC3=C(C=C2)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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